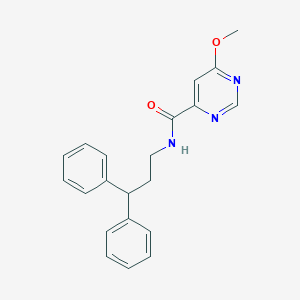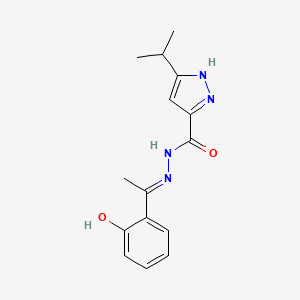![molecular formula C14H12BrN3O2S2 B2450360 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251682-13-9](/img/structure/B2450360.png)
2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research indicates that derivatives of 2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole demonstrate significant antimicrobial and antifungal activities. These properties are highlighted in studies involving the synthesis and characterization of various benzimidazole compounds. For instance, the antimicrobial properties were observed in azetidin-2-one based phenyl sulfonyl pyrazoline derivatives (Shah et al., 2014) and novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4- quinolinones (ANISETTI & Reddy, 2012). Additionally, 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against various standard strains, further emphasizing the antimicrobial potency of these compounds.
Corrosion Inhibition
Research also points to the use of benzimidazole derivatives in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) found that 1,3,4-oxadiazole derivatives, which are structurally related to benzimidazoles, showed effective corrosion inhibition properties for mild steel in acidic environments. This was determined using a variety of techniques, including gravimetric and electrochemical methods (Ammal et al., 2018).
Anticancer Properties
Some benzimidazole derivatives are being researched for their anticancer properties. A study by Abdel‐Maksoud et al. (2021) on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives found these compounds to exhibit significant growth inhibition against multiple cancer cell lines. Specifically, certain compounds displayed strong V600EBRAF inhibitory activity, suggesting potential use in cancer treatment (Abdel‐Maksoud et al., 2021).
Electrophysiological Activity
Benzimidazole derivatives have also been explored for their electrophysiological activity. For instance, Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed comparable potency to existing class III electrophysiological agents in in vitro and in vivo studies. This indicates the potential of these compounds in cardiac electrophysiological applications (Morgan et al., 1990).
Synthesis and Computational Analysis
Moreover, the synthesis and computational analysis of these derivatives are crucial for understanding their properties and potential applications. A study by Kotan et al. (2020) characterized a newly synthesized compound and performed theoretical investigations, including NMR chemical shifts and non-linear optical (NLO) analyses, to explore its stability and properties (Kotan et al., 2020).
properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c15-12-5-6-13(21-12)22(19,20)18-7-9(8-18)14-16-10-3-1-2-4-11(10)17-14/h1-6,9H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJCXUOUBFBROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)
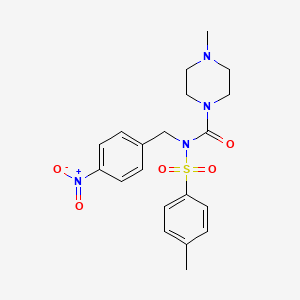
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2450284.png)

![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)
![methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2450287.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)
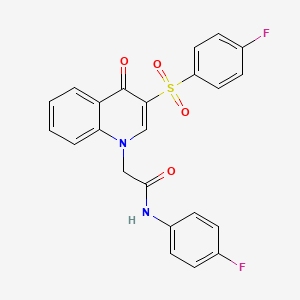
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)

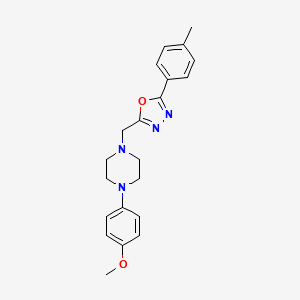
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2450298.png)
